molecular formula C19H16N2O4 B11049494 (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)

(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)

Cat. No.: B11049494
M. Wt: 336.3 g/mol
InChI Key: CLRMXFNJNVEIMC-UHFFFAOYSA-N
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Description

(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the methoxyphenyl and acetyloxime groups in this compound suggests it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) typically involves multiple steps:

    Formation of Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.

    Oxime Formation: The oxime group is introduced by reacting the naphthoquinone derivative with hydroxylamine hydrochloride in the presence of a base.

    Acetylation: Finally, the oxime is acetylated using acetic anhydride to form the O-acetyloxime group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The naphthoquinone core can undergo further oxidation to form more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.

    Substitution: The methoxyphenylamino group can participate in various substitution reactions, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized naphthoquinones, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Naphthoquinones are known for their ability to interfere with cellular respiration and other critical biological processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo redox reactions might make it useful in targeting cancer cells, which often have altered redox states.

Industry

Industrially, this compound could be used in the synthesis of dyes, pigments, or other materials that require stable, colored compounds.

Mechanism of Action

The mechanism of action of (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) likely involves its ability to undergo redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The compound may also interact with specific enzymes or receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxyphenylamino and acetyloxime groups in (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

[[3-(4-methoxyphenyl)imino-4-oxonaphthalen-1-yl]amino] acetate

InChI

InChI=1S/C19H16N2O4/c1-12(22)25-21-17-11-18(19(23)16-6-4-3-5-15(16)17)20-13-7-9-14(24-2)10-8-13/h3-11,21H,1-2H3

InChI Key

CLRMXFNJNVEIMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC1=CC(=NC2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C31

Origin of Product

United States

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